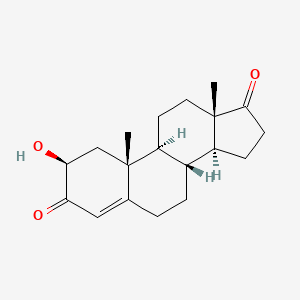
2-beta-Hydroxy-androst-4-ene-3,17-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-beta-Hydroxy-androst-4-ene-3,17-dione is a naturally occurring steroid hormone and an intermediate in the biosynthesis of testosterone and estrone from dehydroepiandrosterone (DHEA). This compound is known for its weak androgenic activity and its role as a precursor in the synthesis of other significant hormones .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-beta-Hydroxy-androst-4-ene-3,17-dione typically involves the hydroxylation of androst-4-ene-3,17-dione. This can be achieved through various chemical reactions, including the use of specific enzymes like 3β-hydroxysteroid dehydrogenase . The reaction conditions often require controlled temperatures and pH levels to ensure the desired hydroxylation occurs without unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using microbial cultures. These processes are designed to convert androst-4-ene-3,17-dione to its hydroxylated form efficiently. The use of bioreactors and optimized fermentation conditions can enhance the yield and purity of the product .
化学反応の分析
Types of Reactions: 2-beta-Hydroxy-androst-4-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone, forming androst-4-ene-3,17-dione.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming compounds like androstenediol.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Enzymes like 3β-hydroxysteroid dehydrogenase.
Major Products:
Androst-4-ene-3,17-dione: Formed through oxidation.
Androstenediol: Formed through reduction.
科学的研究の応用
2-beta-Hydroxy-androst-4-ene-3,17-dione has diverse applications in scientific research:
作用機序
The mechanism of action of 2-beta-Hydroxy-androst-4-ene-3,17-dione involves its conversion to active hormones like testosterone and estrone. This conversion is mediated by enzymes such as 17β-hydroxysteroid dehydrogenase and aromatase . The compound binds to androgen and estrogen receptors, influencing various physiological processes, including muscle growth, bone density, and reproductive functions .
類似化合物との比較
Androstenedione: A precursor to testosterone and estrone, similar in structure but lacks the hydroxyl group at the 2-beta position.
Androstenediol: Contains hydroxyl groups at both the 3 and 17 positions, differing in its androgenic activity.
Dehydroepiandrosterone (DHEA): A precursor to androstenedione, with a hydroxyl group at the 3-beta position.
Uniqueness: 2-beta-Hydroxy-androst-4-ene-3,17-dione is unique due to its specific hydroxylation pattern, which influences its biological activity and its role as an intermediate in the biosynthesis of other hormones .
生物活性
2-beta-Hydroxy-androst-4-ene-3,17-dione, a steroid compound belonging to the class of androgens, exhibits significant biological activity primarily as an androgen. Its structure is characterized by a hydroxyl group at the 2-position of the steroid backbone, which plays a vital role in its biological functions and potential therapeutic applications. Understanding its biological activity is crucial for its application in pharmacology, particularly in the treatment of conditions related to androgen deficiency and metabolic disorders.
The molecular formula of this compound is C19H26O2 with a molecular weight of 286.41 g/mol. The compound is structurally related to testosterone and other steroid hormones, influencing various metabolic processes within the body.
This compound exerts its effects through multiple mechanisms:
- Androgen Receptor Activation : It binds to androgen receptors in target tissues, such as muscle and bone, leading to increased protein synthesis and muscle growth.
- Influence on Metabolic Pathways : The compound modulates metabolic pathways associated with lipid metabolism and energy expenditure.
- Interaction with Other Hormones : It may affect the synthesis and action of other steroid hormones, including estrogen and cortisol.
Biological Activities
The biological activities of this compound include:
- Anabolic Effects : Promotes muscle growth and repair.
- Androgenic Effects : Influences male secondary sexual characteristics.
- Metabolic Regulation : Affects lipid profiles and glucose metabolism.
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- In Vitro Studies : Research indicates that this compound enhances protein synthesis in muscle cells by activating the mTOR pathway, a critical regulator of cell growth and metabolism.
- In Vivo Studies : Animal models have shown that administration of this compound leads to increased lean body mass and improved physical performance metrics.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have examined the effects of this compound in clinical settings:
- Muscle Wasting Conditions : In patients with muscle wasting due to chronic illness, administration of the compound resulted in significant improvements in muscle mass and strength.
- Hormonal Replacement Therapy : In men with low testosterone levels, treatment with this compound improved symptoms associated with androgen deficiency.
Safety Profile and Side Effects
While this compound has beneficial effects, potential side effects include:
- Hormonal imbalances leading to gynecomastia or acne.
- Cardiovascular risks associated with elevated androgen levels.
Monitoring is essential during therapy to mitigate these risks.
特性
分子式 |
C19H26O3 |
|---|---|
分子量 |
302.4 g/mol |
IUPAC名 |
(2S,8R,9S,10R,13S,14S)-2-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-15(20)16(21)10-19(11,14)2/h9,12-14,16,21H,3-8,10H2,1-2H3/t12-,13-,14-,16-,18-,19-/m0/s1 |
InChIキー |
TUUUEQXMRRIGLT-HDOZPKFNSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)[C@H](C[C@]34C)O |
正規SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C(CC34C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















